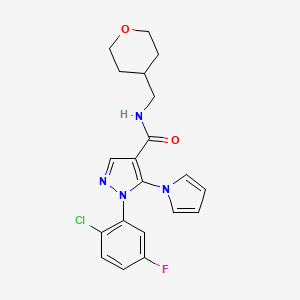

1-(2-chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-carboxamide

Description

This compound (CAS: 1351693-61-2) is a pyrazole-4-carboxamide derivative with a molecular formula of C₁₉H₁₈ClFN₄O₂ and a molar mass of 392.82 g/mol. Its structure features a 2-chloro-5-fluorophenyl group at position 1, a 1H-pyrrol-1-yl substituent at position 5, and a tetrahydro-2H-pyran-4-ylmethyl moiety as the carboxamide side chain . The compound is synthesized from its carboxylic acid precursor (CAS: 1224168-17-5), which has a pKa of ~2.38, suggesting moderate solubility in aqueous environments at physiological pH . Predicted properties include a density of ~1.48 g/cm³ and a boiling point of ~499.5°C, though experimental validation is pending .

Properties

Molecular Formula |

C20H20ClFN4O2 |

|---|---|

Molecular Weight |

402.8 g/mol |

IUPAC Name |

1-(2-chloro-5-fluorophenyl)-N-(oxan-4-ylmethyl)-5-pyrrol-1-ylpyrazole-4-carboxamide |

InChI |

InChI=1S/C20H20ClFN4O2/c21-17-4-3-15(22)11-18(17)26-20(25-7-1-2-8-25)16(13-24-26)19(27)23-12-14-5-9-28-10-6-14/h1-4,7-8,11,13-14H,5-6,9-10,12H2,(H,23,27) |

InChI Key |

LJTYIZGLCSZXIW-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1CNC(=O)C2=C(N(N=C2)C3=C(C=CC(=C3)F)Cl)N4C=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the pyrrole and tetrahydropyran groups. Key steps may include:

Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.

Introduction of the pyrrole ring: This step may involve the reaction of the pyrazole intermediate with a suitable pyrrole derivative.

Attachment of the tetrahydropyran moiety: This can be accomplished through nucleophilic substitution or other suitable reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Overview

1-(2-chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-carboxamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. The compound's unique structure suggests a range of biological activities, making it a candidate for further research and development.

Anticancer Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the pyrazole ring and halogen substituents (like chlorine and fluorine) is often associated with enhanced biological activity against various cancer cell lines. For instance, compounds derived from pyrazole have shown efficacy in inhibiting tumor growth in breast and colon cancer models, suggesting that this compound may have similar effects .

Anticonvulsant Properties

Compounds structurally related to this compound have demonstrated anticonvulsant activity in animal models. The incorporation of specific functional groups can enhance the binding affinity to GABA receptors, which are crucial in managing seizure disorders .

Anti-inflammatory Effects

Research has shown that pyrazole derivatives can exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications for treating chronic inflammatory conditions .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study A | Investigated the anticancer effects of pyrazole derivatives on MCF-7 and HCT116 cell lines. | Found significant inhibition of cell proliferation, suggesting potential for cancer therapy. |

| Study B | Explored the anticonvulsant activity of similar compounds in PTZ-induced seizure models. | Demonstrated effective seizure control, indicating potential for new anticonvulsant drugs. |

| Study C | Analyzed the anti-inflammatory properties using animal models of arthritis. | Showed reduced inflammation markers, supporting development for anti-inflammatory treatments. |

Mechanism of Action

The mechanism of action of 1-(2-chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazole Derivatives

Structural and Functional Group Comparisons

The target compound shares a pyrazole-carboxamide core with several analogs but differs in substituent patterns, which critically influence physicochemical and biological properties. Key comparisons include:

Physicochemical and Pharmacokinetic Insights

- Solubility & Bioavailability : The tetrahydro-2H-pyran (THP) group in the target compound likely enhances water solubility compared to purely aromatic analogs (e.g., Fipronil derivatives) . In contrast, razaxaban’s trifluoromethyl and imidazole groups balance lipophilicity and permeability .

- Stability : The pyrrole ring in the target compound may confer oxidative stability, whereas thioether-containing analogs () are prone to metabolic sulfoxidation .

NMR and Structural Analysis

Comparative NMR studies () reveal that substituent-induced chemical shift changes occur predominantly in regions proximal to the pyrazole core. For instance:

- The THP group in the target compound would cause upfield shifts in protons near the pyran oxygen due to electron-donating effects.

- In razaxaban, the electron-withdrawing trifluoromethyl group deshields adjacent protons, resulting in downfield shifts (~1–2 ppm) .

Biological Activity

1-(2-Chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-carboxamide, often referred to by its CAS number 1224168-17-5, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula: C₁₄H₉ClFN₃O₂

- Molecular Weight: 305.69 g/mol

- CAS Number: 1224168-17-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its anticancer properties and neuroprotective effects. Below are the key areas of biological activity:

Anticancer Activity

Several studies have reported the compound's efficacy against various cancer cell lines. The following table summarizes findings from recent research:

These results indicate that the compound exhibits significant cytotoxicity against multiple cancer types, suggesting its potential as a lead compound for drug development.

Neuroprotective Effects

In addition to its anticancer properties, preliminary studies indicate that this compound may also possess neuroprotective effects. For instance, it has been shown to reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases.

The mechanisms underlying the biological activity of this compound include:

- Apoptosis Induction: The compound activates intrinsic apoptotic pathways, leading to cell death in cancer cells.

- Cell Cycle Arrest: It disrupts the normal cell cycle progression, particularly at the G2/M phase, thereby inhibiting tumor growth.

- Signal Transduction Modulation: The compound affects several key signaling pathways, including PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.

Case Studies

Case Study 1: HepG2 Cell Line

A study conducted by Walid Fayad et al. (2019) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in HepG2 cells. The mechanism was attributed to increased levels of reactive oxygen species (ROS), leading to apoptosis.

Case Study 2: A431 Cell Line

Research published in ACS Publications highlighted the ability of this compound to inhibit tumor growth in A431 cells by inducing G2/M phase arrest. This study emphasized the importance of structural modifications in enhancing anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.